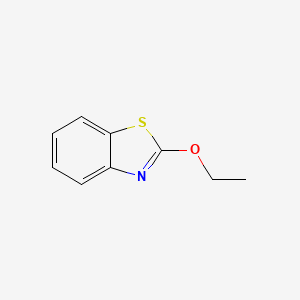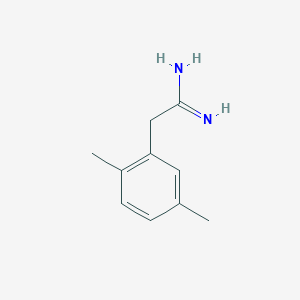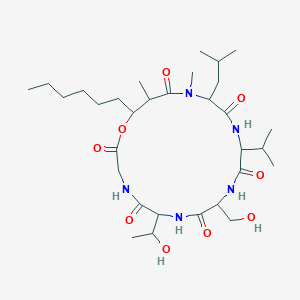
19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone is a minor component of the SF-1902 complex, which is a neutral antibiotic complex isolated from the culture of Streptomyces hygroscopicus SF-1902. This complex contains several components, with SF 1902A3 being one of the notable ones. The SF-1902 complex, including SF 1902A3, is known for its antibacterial properties, particularly against Gram-positive bacteria .
准备方法
Synthetic Routes and Reaction Conditions: The SF-1902 complex, including SF 1902A3, is typically isolated from the fermentation broth of Streptomyces hygroscopicus SF-1902. The process involves extracting the complex with ethyl acetate from the fermentation broth and acetone from the mycelia. The isolation is then followed by repeated chromatography over silica gel and crystallization from aqueous acetonitrile .
Industrial Production Methods: Industrial production of SF 1902A3 involves large-scale fermentation of Streptomyces hygroscopicus SF-1902. The fermentation broth is processed to extract the SF-1902 complex, which is then purified to isolate SF 1902A3. The purification process includes solvent extraction, chromatography, and crystallization .
化学反应分析
Types of Reactions: SF 1902A3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its structure-activity relationship .
Common Reagents and Conditions: Common reagents used in the reactions involving SF 1902A3 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving SF 1902A3 depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
科学研究应用
SF 1902A3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationship of antibiotics and to develop new derivatives with enhanced antibacterial properties. In biology, SF 1902A3 is used to investigate the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic-resistant bacteria. In medicine, it is explored for its potential therapeutic applications in treating bacterial infections. In industry, SF 1902A3 is used in the development of new antibacterial agents and in the production of antibiotics .
作用机制
The mechanism of action of SF 1902A3 involves inhibiting the synthesis of bacterial cell walls, leading to the disruption of bacterial growth and replication. The compound targets specific enzymes involved in cell wall biosynthesis, thereby preventing the formation of essential components of the bacterial cell wall. This disruption ultimately leads to the death of the bacterial cells .
相似化合物的比较
SF 1902A3 is similar to other components of the SF-1902 complex, such as SF 1902A2, SF 1902A4, and globomycin. SF 1902A3 is unique in its specific structure and the length of its alkyl chain, which significantly affects its antibacterial activity. The longer alkyl chain in SF 1902A3 contributes to its higher antibacterial activity compared to other components of the SF-1902 complex .
List of Similar Compounds:- SF 1902A2
- SF 1902A4
- Globomycin
These compounds share similar structural features but differ in their specific chemical compositions and antibacterial activities .
属性
CAS 编号 |
74504-49-7 |
|---|---|
分子式 |
C31H55N5O9 |
分子量 |
641.8 g/mol |
IUPAC 名称 |
19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C31H55N5O9/c1-9-10-11-12-13-23-19(6)31(44)36(8)22(14-17(2)3)28(41)34-25(18(4)5)30(43)33-21(16-37)27(40)35-26(20(7)38)29(42)32-15-24(39)45-23/h17-23,25-26,37-38H,9-16H2,1-8H3,(H,32,42)(H,33,43)(H,34,41)(H,35,40) |
InChI 键 |
AYWUZCRVBGTKOG-UHFFFAOYSA-N |
SMILES |
CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)C)CC(C)C)C)C |
规范 SMILES |
CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)C)CC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


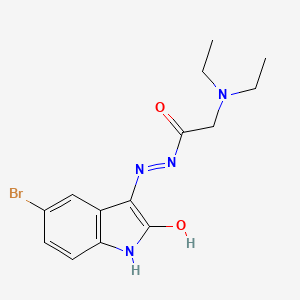
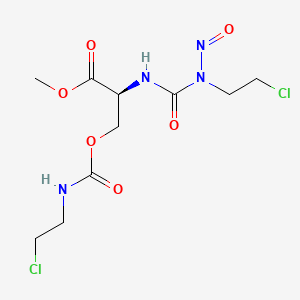


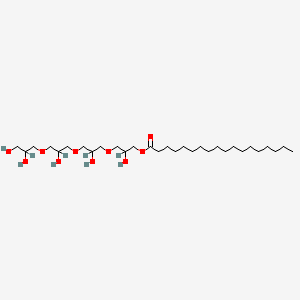
![[2-[[2,2-Bis(hydroxymethyl)-3-nonanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-hydroxypropyl] undecanoate](/img/structure/B1622587.png)
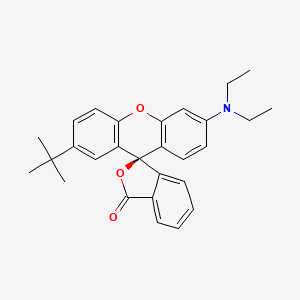
![S-[2-(4-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622589.png)
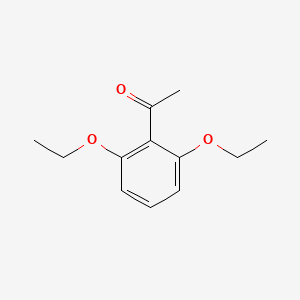
![{[3-Cyano-4-(2-furyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetic acid](/img/structure/B1622594.png)
![ethyl 2-(3-chloropropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1622595.png)

